![molecular formula C18H23N7 B6421265 N2-[2-(dimethylamino)ethyl]-N4-(3,4-dimethylphenyl)pteridine-2,4-diamine CAS No. 946290-04-6](/img/structure/B6421265.png)

N2-[2-(dimethylamino)ethyl]-N4-(3,4-dimethylphenyl)pteridine-2,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

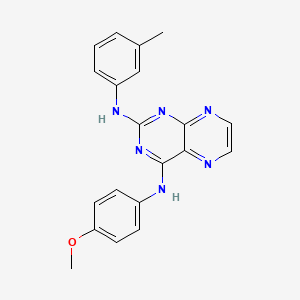

N2-[2-(dimethylamino)ethyl]-N4-(3,4-dimethylphenyl)pteridine-2,4-diamine (DMPDA) is a chemical compound primarily used as a reagent in synthetic organic chemistry. It is a versatile reagent that can be used in a variety of reactions, including nitration, amination, and arylation. Its structure consists of a pteridine ring with two nitrogen atoms, two methyl groups, and a dimethylaminoethyl group. DMPDA is a relatively new reagent, having been first synthesized in the early 2000s, and has since become a popular choice for researchers due to its wide range of applications.

Scientific Research Applications

Drug and Gene Delivery Systems

The compound has been used in the synthesis of poly (2- (dimethylamino)ethyl methacrylate)-Grafted Amphiphilic Block Copolymer Micelles . These micelles were loaded with the antioxidant, anti-inflammatory, and anticancer drug quercetin . The drug-loaded nanoparticles were further used to form micelleplexes in aqueous media through electrostatic interactions with DNA . This shows the potential of the compound in creating drug and gene delivery systems .

2. Transient Expression of Plasmid DNA in Plant Cells The compound has been used in the efficient transient expression of plasmid DNA in plant cells . The compound was incubated with plasmid GFP (pGFP) to explore its transfection ability in plants . The results showed that transient expression of pGFP was readily achieved in Arabidopsis thaliana and Nicotiana benthamiana .

Synthesis of Amphiphilic Diblock Copolymers

The compound has been used as a starting material in the synthesis of poly (DMAEMA) and amphiphilic block copolymers . These copolymers can result in abundant micelle morphologies, which have potential applications in nanoscience and nanotechnology .

4. Preparation of Semi-Interpenetrating Polymer Network (Semi-IPN) Hydrogels A series of semi-interpenetrating polymer network (semi-IPN) hydrogels based on poly ((2-dimethylamino)ethyl methacrylate)/poly (N, N -diethylacrylamide) (PDMAEMA/PDEA) were synthesized by changing the initial PDMAEMA/DEA molar ratio at room temperature .

Biocompatible Polymer for Various Applications

Poly (DMAEMA) is a thermal and pH-sensitive biocompatible polymer widely used in various applications . It has been used in the design of a great variety of delivery systems for biologically active (macro)molecules .

Nanocarriers in Gene Transfection

Nanomaterials have been widely studied for their potential to become the new generation of nanocarriers in gene transfection . The compound, which possesses temperature and pH dual-sensitivity, has largely been applied in animal cells, but it is rarely involved in plant cells .

properties

IUPAC Name |

2-N-[2-(dimethylamino)ethyl]-4-N-(3,4-dimethylphenyl)pteridine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N7/c1-12-5-6-14(11-13(12)2)22-17-15-16(20-8-7-19-15)23-18(24-17)21-9-10-25(3)4/h5-8,11H,9-10H2,1-4H3,(H2,20,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYWAEXBBJMXGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCN(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-[2-(Dimethylamino)ethyl]-N4-(3,4-dimethylphenyl)pteridine-2,4-diamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3,3-dimethyl-2-oxobutyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6421184.png)

![4-(2-{[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B6421207.png)

![1-(3,4-dichlorophenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6421220.png)

![3-[(2-fluorophenyl)carbamoyl]-2-{[(pyridin-3-yl)methyl]amino}propanoic acid](/img/structure/B6421277.png)

![6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate](/img/structure/B6421282.png)

![4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 3,5-dimethoxybenzoate](/img/structure/B6421287.png)

![2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-[(pyridin-3-yl)carbamoyl]propanoic acid](/img/structure/B6421290.png)